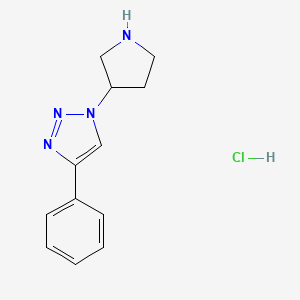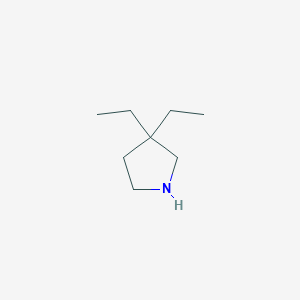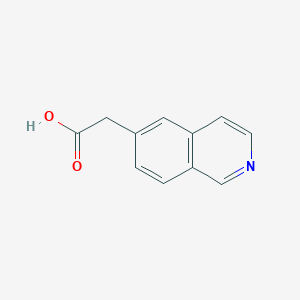
2-Fluoro-4-hydroxyphenylacetic acid
概要
説明
2-Fluoro-4-hydroxyphenylacetic acid is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 170.14 . The compound’s storage temperature is room temperature .科学的研究の応用
Biotransformation in Marine Fungi
Marine fungi such as Aspergillus, Penicillium, and others demonstrate the capability to biotransform phenylacetonitrile to 2-hydroxyphenylacetic acid. This process involves hydrolyzing the nitrile group and hydroxylating the aromatic ring, yielding 2-hydroxyphenylacetic acid with significant efficiency. Furthermore, the biotransformation of 4-fluorophenylacetonitrile to 4-fluorophenylacetic acid by Aspergillus sydowii Ce19 is also noted, showcasing a method for producing phenylacetic acids in mild conditions (Oliveira et al., 2013).
Role in Microbial Degradation and Enzyme Purification
4-Hydroxyphenylacetic acid 3-hydroxylase, essential in the microbial degradation of phenylalanine, tyrosine, and aromatic amines, was purified from Pseudomonas putida. This enzyme's properties, including its pH optimum and Km values, have been characterized, revealing its significance in enzymatic reactions and microbial pathways (Raju et al., 1988).
Antimicrobial Effects
4-Hydroxyphenylacetic acid (4-HPCA) demonstrates antimicrobial properties against Listeria monocytogenes, a lethal foodborne pathogen. It inhibits the growth and proliferation of L. monocytogenes and causes cell death through cell membrane damage, altering membrane integrity, zeta potential, and electrical conductivity. Additionally, 4-HPCA decreases the expression of certain virulence genes in L. monocytogenes (YujiaLiu et al., 2021).
Assay Development and Analytical Applications
Development of fluorescence methods for assaying oxidative enzymes like monoamine and diamine oxidase using p-hydroxyphenylacetic acid has been reported. These methods are based on the conversion of non-fluorescent p-hydroxyphenylacetic acid to a fluorescent fluorophore, enabling precise enzyme activity measurement (Guilbault et al., 1969).
Biosynthesis and Metabolism in Plants
Research has demonstrated the biosynthesis and metabolism of hydroxyphenylacetic acids in higher plants, highlighting two routes for the biosynthesis of 2-hydroxyphenylacetic acid. This includes a direct transformation from phenylpyruvic acid and a hydroxylation process, indicating the significance of these acids in plant metabolic pathways (Kindl, 1969).
Safety and Hazards
The safety information for 2-Fluoro-4-hydroxyphenylacetic acid indicates that it has several hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P338+P351) .
作用機序
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
, related compounds such as 4-Hydroxyphenylacetic acid have been studied. For instance, 4-Hydroxyphenylacetic acid has been used in the biosynthesis of 4HPAA from glucose in Escherichia coli via the yeast Ehrlich pathway . It’s plausible that 2-Fluoro-4-hydroxyphenylacetic acid might be involved in similar biochemical pathways, affecting downstream effects.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s behavior .
生化学分析
Biochemical Properties
2-Fluoro-4-hydroxyphenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as phenylpyruvate decarboxylase and phenylacetaldehyde dehydrogenase, which are involved in the metabolic pathways of phenylalanine and tyrosine . These interactions are crucial for the conversion of phenylpyruvate to phenylacetaldehyde and subsequently to phenylacetic acid derivatives. The presence of the fluorine atom in this compound can influence the enzyme’s binding affinity and catalytic activity, potentially altering the reaction kinetics.
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, particularly those involving oxidative stress responses. Studies have shown that similar compounds, such as 4-hydroxyphenylacetic acid, can modulate the activity of antioxidant enzymes and phase II detoxification enzymes This modulation can lead to changes in gene expression and cellular metabolism, enhancing the cell’s ability to cope with oxidative stress
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzyme active sites, potentially inhibiting or activating their catalytic functions. For instance, the fluorine atom can form hydrogen bonds or van der Waals interactions with amino acid residues in the enzyme’s active site, affecting the enzyme’s conformation and activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that similar compounds can degrade over time, leading to a decrease in their efficacy . Long-term studies have shown that the effects of this compound on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on similar compounds have shown that low doses can have protective effects, such as enhancing antioxidant enzyme activity and reducing oxidative stress . Higher doses may lead to toxic or adverse effects, including liver damage and disruption of metabolic processes. The threshold effects and toxicity of this compound at different dosages are critical considerations for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of phenylalanine and tyrosine. It interacts with enzymes such as phenylpyruvate decarboxylase and phenylacetaldehyde dehydrogenase, which are key players in these pathways . The compound’s presence can affect the metabolic flux and levels of metabolites, potentially leading to changes in the overall metabolic balance. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The distribution of this compound is crucial for its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic effects.
特性
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHJEGWOCHZSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598371 | |
| Record name | (2-Fluoro-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68886-07-7 | |
| Record name | (2-Fluoro-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)
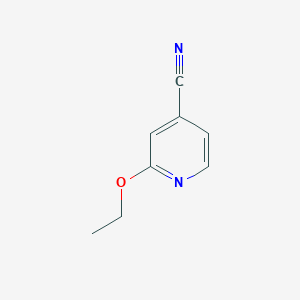

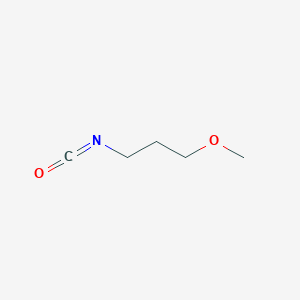

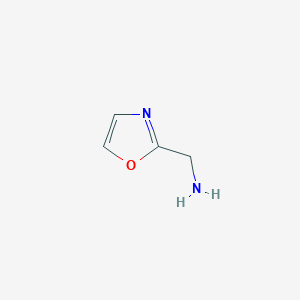

![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)
![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)

